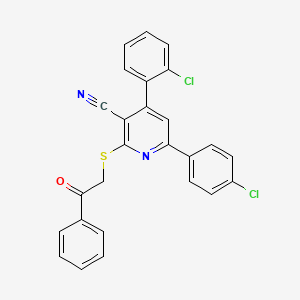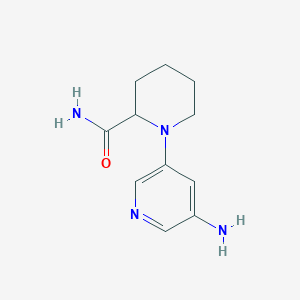
1-(5-Aminopyridin-3-yl)piperidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Aminopyridin-3-yl)piperidine-2-carboxamide is a chemical compound with the molecular formula C11H16N4O. This compound is characterized by the presence of an aminopyridine group attached to a piperidine ring, which is further connected to a carboxamide group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(5-Aminopyridin-3-yl)piperidine-2-carboxamide involves several steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with the preparation of 5-aminopyridine.
Formation of Piperidine Ring: The aminopyridine is then reacted with a suitable reagent to form the piperidine ring.
Carboxamide Formation:
Industrial production methods may involve catalytic hydrogenation and other advanced techniques to ensure high yield and purity .
Chemical Reactions Analysis
1-(5-Aminopyridin-3-yl)piperidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.
Common reagents used in these reactions include hydrogen gas, potassium permanganate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(5-Aminopyridin-3-yl)piperidine-2-carboxamide is utilized in various fields of scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(5-Aminopyridin-3-yl)piperidine-2-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with proteins involved in cellular signaling .
Comparison with Similar Compounds
1-(5-Aminopyridin-3-yl)piperidine-2-carboxamide can be compared with other similar compounds, such as:
- 1-(5-Aminopyridin-2-yl)piperidine-3-carboxamide
- 1-(5-Aminopyridin-2-yl)piperidine-4-carboxamide dihydrochloride
These compounds share similar structural features but differ in the position of the carboxamide group and other substituents. The unique positioning of the functional groups in this compound contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C11H16N4O |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
1-(5-aminopyridin-3-yl)piperidine-2-carboxamide |
InChI |
InChI=1S/C11H16N4O/c12-8-5-9(7-14-6-8)15-4-2-1-3-10(15)11(13)16/h5-7,10H,1-4,12H2,(H2,13,16) |
InChI Key |
SNJPXLZOKVKFDK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)C(=O)N)C2=CN=CC(=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


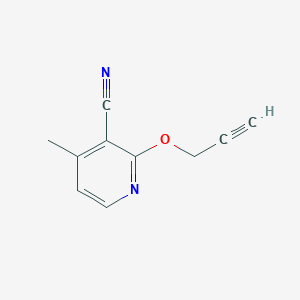
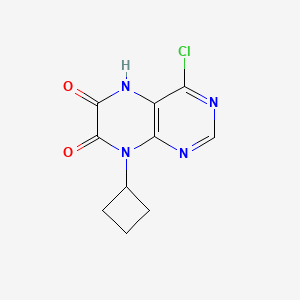
![Dicyclohexylamine 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B11778131.png)
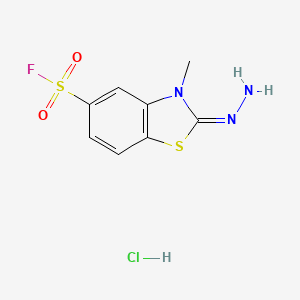
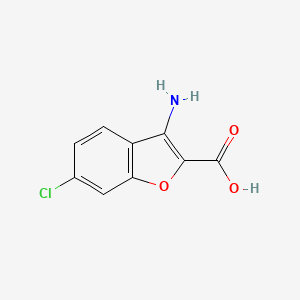
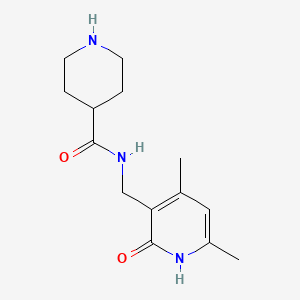
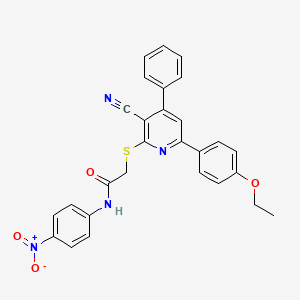
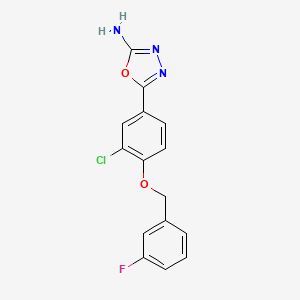
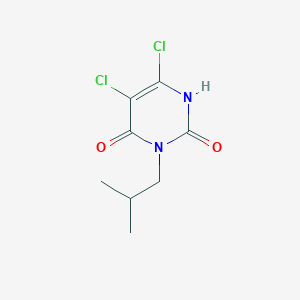
![7-(Piperazin-1-yl)-1H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B11778175.png)
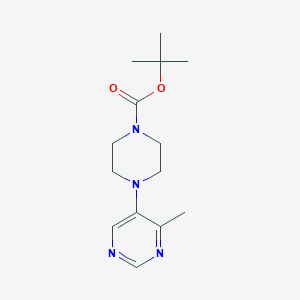
![2-(4-Aminopiperidin-1-yl)-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11778178.png)
![Ethyl 7-methyl-7-azabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B11778190.png)
